![molecular formula C23H25N3O4 B6569140 3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021212-09-8](/img/structure/B6569140.png)
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound “3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by their unique structure, where two or more rings are connected by a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spiro[4.5]decane scaffold, which is a type of bicyclic compound with one atom being a part of two rings . The compound also contains a triaza group (three nitrogen atoms) and two dione groups (two carbonyl groups).Scientific Research Applications
Organic Synthesis and Spirocyclic Compounds
- Spiro[4.5]decane Scaffold : The diazaspiro[4.5]decane scaffold is intriguing due to its unique spirocyclic structure. Researchers explore its synthetic versatility and use it as a building block for other complex molecules .
Enantioselective Synthesis
- Asymmetric Synthesis : Researchers have achieved enantioselective synthesis of spirocyclic diones, including spiro[4.5]decane-1,6-dione. These compounds are valuable in asymmetric catalysis and drug development .
properties
IUPAC Name |
3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-20(17-18-7-3-1-4-8-18)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-30-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKECDPYKSQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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